(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
Brand Name:
Vulcanchem
CAS No.:
39637-99-5
VCID:
VC20825727
InChI:
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1
SMILES:
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Molecular Formula:
C10H8ClF3O2
Molecular Weight:
252.62 g/mol
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
CAS No.: 39637-99-5
Cat. No.: VC20825727
Molecular Formula: C10H8ClF3O2
Molecular Weight: 252.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39637-99-5 |
|---|---|
| Molecular Formula | C10H8ClF3O2 |
| Molecular Weight | 252.62 g/mol |
| IUPAC Name | (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride |
| Standard InChI | InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1 |
| Standard InChI Key | PAORVUMOXXAMPL-VIFPVBQESA-N |
| Isomeric SMILES | CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F |
| SMILES | COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F |
| Canonical SMILES | COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator